
n-(1-Phenylethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Phenylethyl)cyclopropanamine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-Phenylethyl)cyclopropanamine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Amine Protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the cyclopropanamine moiety during intermediate steps.
Alkylation : Reaction of cyclopropanamine with 1-phenylethyl bromide under basic conditions (e.g., K2CO3 in DMF) to form the secondary amine.
Deprotection and Hydrochloride Formation : Acidic cleavage (e.g., HCl in dioxane) to yield the final hydrochloride salt .
- Key Considerations : Optimize reaction time and temperature to minimize side reactions, especially with the sensitive cyclopropane ring.
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Employ a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and phenyl group integration.
Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C11H16ClN, MW 197.70) .
X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced during synthesis.
Q. What are the critical physicochemical properties of this compound hydrochloride?
- Methodological Answer : Key properties include:
- Molecular Weight : 197.70 g/mol.
- Hydrogen Bonding : Two hydrogen bond donors (NH and HCl) and one acceptor (amine), influencing solubility in polar solvents.
- Topological Polar Surface Area (TPSA) : 12 Ų, suggesting moderate membrane permeability .
- Stability : Store at 2–8°C under inert gas to prevent degradation of the cyclopropane ring.
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step of this compound synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing elimination. Strategies include:
Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve nucleophilicity of the amine.
Temperature Control : Maintain temperatures below 60°C to preserve the cyclopropane ring integrity .
Q. How to resolve contradictions in reported biological activities of cyclopropanamine derivatives?
- Methodological Answer : Discrepancies may stem from differences in target selectivity or assay conditions. Address by:
Target Profiling : Use high-throughput screening (HTS) against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects.
Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
Structural Analog Comparison : Compare activity with analogs like N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine to isolate substituent effects .
Q. What strategies improve enantiomeric purity of chiral this compound derivatives?
- Methodological Answer : For chiral resolution:
Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase.
Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane formation.
Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
Q. How to evaluate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation via HPLC.
Oxidative Stress : Expose to H2O2 (3%) and monitor by LC-MS for oxidation products.
Plasma Stability : Incubate with human plasma (1–24 hours) to assess esterase-mediated hydrolysis .
Q. Which techniques are optimal for studying receptor-ligand interactions with this compound?
- Methodological Answer : Use biophysical and computational methods:
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., serotonin transporters) using software like GROMACS .
Q. How to design computational models to predict the biological targets of this compound?
- Methodological Answer : Leverage in silico tools:
Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB).
Pharmacophore Modeling : Identify essential features (e.g., amine group, aromatic ring) using Schrödinger’s Phase.
QSAR Analysis : Corrogate substituent effects with bioactivity data from analogs .
Q. What analytical methods ensure precise quantification of this compound in complex matrices?
- Methodological Answer :
Implement validated protocols:
HPLC-UV : C18 column, mobile phase: 60:40 acetonitrile:20 mM ammonium acetate, detection at 210 nm.
LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 198.1 → 154.1 for quantification).
Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to remove biological matrix interference .
Properties
CAS No. |
51586-25-5 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(1-phenylethyl)cyclopropanamine |
InChI |
InChI=1S/C11H15N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
IYKMJEUFFZDRLS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC2 |
Synonyms |
alpha-methyl-N-cyclopropylbenzylamine N-(1-methyl)cyclopropylbenzylamine N-cyclopropyl-alpha-methylbenzylamine NMCPBA |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.